molecular formula C11H12F2O2 B13670354 5-(2,5-Difluorophenyl)pentanoic acid

5-(2,5-Difluorophenyl)pentanoic acid

Cat. No.: B13670354
M. Wt: 214.21 g/mol
InChI Key: VTQMUPUDISSGSC-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)pentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2,5-difluorophenyl group at the fifth carbon. This structure combines the hydrophilicity of the carboxylic acid group with the lipophilicity and electronic effects of the difluorinated aromatic ring. Fluorine atoms, due to their high electronegativity and small atomic radius, enhance molecular stability, binding specificity, and metabolic resistance, making this compound of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

5-(2,5-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12F2O2/c12-9-5-6-10(13)8(7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

VTQMUPUDISSGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-(2,5-Difluorophenyl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2,5-Difluorophenyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2,5-difluorophenyl)pentanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Pentanoic Acid Derivatives

Compound Name Substituent(s) Key Features Molecular Weight Pharmacological Notes Evidence ID
This compound 2,5-Difluorophenyl High electronegativity, metabolic stability ~214.18* Potential receptor specificity [7], [10]
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group Bulky hydrophobic substituent ~317.41 High affinity for PCP receptor [2]
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl + ketone Ketone group introduces polarity 210.20 Altered solubility and reactivity [6]
Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid) 2,5-Dimethylphenoxy + dimethyl groups Lipophilic, oral bioavailability 250.33 FDA-approved lipid-lowering agent [7], [10]
5-(Diphenylphosphinyl)pentanoic acid Diphenylphosphinyl group Electron-withdrawing, metal-binding capacity 302.30 Catalytic or coordination chemistry [6]

*Calculated based on molecular formula C₁₁H₁₀F₂O₂.

Structural and Functional Insights

  • Fluorination Patterns: The 2,5-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in 5-(4-fluorophenyl)-5-oxopentanoic acid. Gemfibrozil substitutes fluorine with methyl groups on the phenyl ring, increasing lipophilicity and enhancing oral absorption, a critical factor in its therapeutic success .
  • Backbone Modifications: The ketone in 5-(4-fluorophenyl)-5-oxopentanoic acid introduces polarity, which may reduce membrane permeability compared to the carboxylic acid in the target compound . Dimethyl groups on Gemfibrozil’s backbone improve metabolic stability by shielding the acid group from enzymatic degradation .
  • Functional Group Diversity: The diphenylphosphinyl group in 5-(diphenylphosphinyl)pentanoic acid enables coordination with metals, suggesting applications in catalysis or materials science, unlike the purely organic fluorinated target . The phenylcyclohexylamino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid creates a sterically hindered structure, optimizing it for high-affinity receptor binding (e.g., PCP receptor) .

Key Research Findings

  • Receptor Binding: Antibodies generated against 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrated strong correlations (r² = 0.57–0.80) with pharmacological receptor binding assays, highlighting the importance of substituent geometry in biological activity .
  • Metabolic Stability: Fluorinated analogs like the target compound may exhibit enhanced resistance to oxidative metabolism compared to non-fluorinated derivatives, as seen in fluorinated pharmaceuticals like Gemfibrozil .
  • Synthetic Utility: Derivatives such as 5-(4-((2,6-difluorophenyl)diazenyl)phenoxy)pentanoic acid () showcase the versatility of fluorinated pentanoic acids in photodynamic or supramolecular systems due to their tunable electronic properties .

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